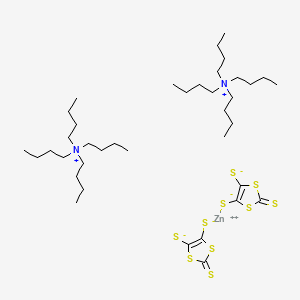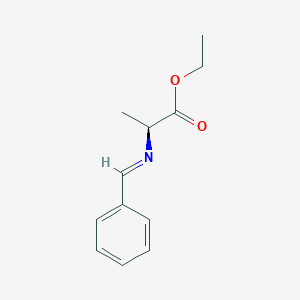
(N-Crotonyl)-(2S)-bornane-10,2-sultam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N-Crotonyl)-(2S)-bornane-10,2-sultam is a chemical compound with the molecular formula C14H21NO3S and a molecular weight of 283.38 g/mol. It is also known by its IUPAC name, (E)-1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one. This compound is a useful research chemical and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (N-Crotonyl)-(2S)-bornane-10,2-sultam typically involves the reaction of crotonic acid with (2S)-bornane-10,2-sultam under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to a larger scale. This requires the use of industrial-grade equipment and facilities to ensure consistent quality and yield. The production process is carried out in a cGMP (current Good Manufacturing Practice) workshop with strict quality control measures to meet the required standards.
Análisis De Reacciones Químicas
Types of Reactions
(N-Crotonyl)-(2S)-bornane-10,2-sultam undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or sulfides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.
Aplicaciones Científicas De Investigación
(N-Crotonyl)-(2S)-bornane-10,2-sultam has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: Research on this compound includes its potential therapeutic applications and its role in drug discovery.
Industry: The compound is used in industrial processes for the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (N-Crotonyl)-(2S)-bornane-10,2-sultam involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (N-Crotonyl)-(2S)-bornane-10,2-sultam include:
- (S)-(+)-(2-Butenoyl)-2,10-camphorsultam
- (E)-N-Caffeoylputrescine
- (p-Benzoylbenzyl)trimethylammonium chloride
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for various research applications. Its ability to undergo different types of chemical reactions and its potential therapeutic applications distinguish it from other similar compounds.
Propiedades
Número CAS |
94594-81-7 |
|---|---|
Fórmula molecular |
C14H21NO3S |
Peso molecular |
283.39 g/mol |
Nombre IUPAC |
(E)-1-[(1R,5S,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one |
InChI |
InChI=1S/C14H21NO3S/c1-4-5-12(16)15-11-8-10-6-7-14(11,13(10,2)3)9-19(15,17)18/h4-5,10-11H,6-9H2,1-3H3/b5-4+/t10-,11+,14+/m1/s1 |
Clave InChI |
BKPQKSSKLBTRJO-QDXQHUEUSA-N |
SMILES |
CC=CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |
SMILES isomérico |
C/C=C/C(=O)N1[C@H]2C[C@H]3CC[C@]2(C3(C)C)CS1(=O)=O |
SMILES canónico |
CC=CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)

![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)



